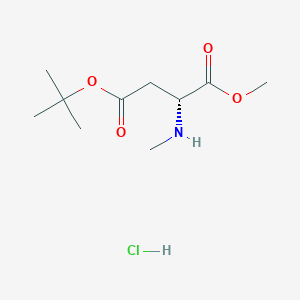

N-Me-D-Asp(OtBu)-OMe.HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20ClNO4 |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2R)-2-(methylamino)butanedioate;hydrochloride |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-7(11-4)9(13)14-5;/h7,11H,6H2,1-5H3;1H/t7-;/m1./s1 |

InChI Key |

WKTQRIDXLINJNW-OGFXRTJISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC)NC.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)NC.Cl |

Origin of Product |

United States |

Advanced Synthetic Applications of N Me D Asp Otbu Ome.hcl As a Chiral Building Block

Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids, such as N-Me-D-Asp(OtBu)-OMe.HCl, into solid-phase peptide synthesis (SPPS) requires careful consideration of the synthetic strategy to overcome the inherent steric hindrance that can lead to low coupling yields.

Fmoc/tBu Orthogonal Protection Strategies in SPPS

The most common strategy for SPPS, the Fmoc/tBu orthogonal protection scheme, is well-suited for the incorporation of this compound. In this approach, the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions, typically with piperidine, while the permanent side-chain protecting groups, such as the tert-butyl (tBu) ether on the aspartic acid side chain, are cleaved at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA).

A significant challenge associated with the use of Asp(OtBu) derivatives in Fmoc-SPPS is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. This side reaction can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. While the N-methylation of the preceding amino acid can in some cases reduce the rate of aspartimide formation, the inherent steric hindrance of the N-Me-D-Asp(OtBu) residue itself presents a synthetic challenge. The use of milder bases or shorter deprotection times for Fmoc removal can help to minimize this side reaction.

Coupling Efficiency and Reaction Conditions in Peptide Elongation

The primary obstacle in utilizing N-methylated amino acids in SPPS is their reduced reactivity in the coupling step due to steric hindrance. Standard coupling reagents may prove inefficient, leading to incomplete reactions and deletion sequences. To achieve high coupling yields with this compound, more potent activating reagents are necessary.

Commonly employed coupling reagents for sterically hindered amino acids include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents, often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), have demonstrated improved efficacy in acylating the sterically hindered secondary amine of N-methylated amino acids. Microwave-assisted SPPS has also emerged as a valuable technique to enhance the efficiency of difficult coupling reactions, including those involving N-methylated residues.

Table 1: Representative Coupling Conditions for N-Methylated Amino Acids in SPPS

| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature | Typical Reaction Time |

| HATU | - | DIPEA (2-4) | DMF | Room Temp / 50°C (Microwave) | 30 min - 2 h |

| HCTU | - | DIPEA (2-4) | DMF | Room Temp | 1 - 4 h |

| PyBOP | HOAt | DIPEA (2-4) | DMF/NMP | Room Temp | 2 - 6 h |

| PyAOP | HOAt | DIPEA (2-4) | DMF/NMP | Room Temp | 2 - 6 h |

This table presents generally effective conditions for coupling N-methylated amino acids; specific optimization for this compound may be required.

Utilization in Solution-Phase Peptide Synthesis

This compound is also a valuable building block in solution-phase peptide synthesis, particularly for the preparation of peptide fragments that can be used in convergent synthesis strategies.

Dipeptide and Tripeptide Formation

In solution-phase synthesis, the formation of dipeptides and tripeptides containing N-Me-D-Asp(OtBu) follows standard peptide coupling procedures, albeit with the need for more robust coupling reagents to overcome steric hindrance. The methyl ester at the C-terminus of this compound can be saponified to the free carboxylic acid for subsequent coupling reactions.

The general approach involves the activation of the C-terminal carboxylic acid of an N-protected amino acid and its subsequent reaction with the N-terminal amine of the amino acid methyl ester. Common coupling reagents for these solution-phase reactions include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), or the more potent uronium/phosphonium reagents mentioned previously. Purification of the resulting dipeptide or tripeptide is typically achieved through extraction and chromatography.

Table 2: Illustrative Solution-Phase Synthesis of a Dipeptide with an N-Methylated Aspartic Acid Derivative

| N-Protected Amino Acid | C-Terminal Amino Acid Ester | Coupling Reagent/Additive | Solvent | Yield (%) | Purity (%) |

| Boc-Ala-OH | H-N-Me-D-Asp(OtBu)-OMe | HATU/HOAt/DIPEA | DCM/DMF | 85-95 | >95 |

| Fmoc-Phe-OH | H-N-Me-D-Asp(OtBu)-OMe | EDC/HOBt | DMF | 70-85 | >95 |

| Z-Gly-OH | H-N-Me-D-Asp(OtBu)-OMe | PyBOP/DIPEA | CH2Cl2 | 80-90 | >95 |

Data is representative of typical yields for solution-phase coupling of N-methylated amino acids; specific results may vary.

Convergent Synthesis Routes for Complex Scaffolds

A significant advantage of solution-phase synthesis is the ability to prepare protected peptide fragments for use in a convergent synthesis strategy. This approach is particularly beneficial for the synthesis of large or complex peptides, as it allows for the purification of intermediate fragments, leading to a purer final product.

A peptide fragment containing N-Me-D-Asp(OtBu) can be synthesized in solution, and its N- or C-terminal protecting groups can be selectively removed to allow for coupling with another peptide fragment. This fragment condensation approach can be performed entirely in solution or by coupling a solution-phase fragment to a resin-bound peptide. The choice of protecting groups is critical to ensure orthogonality and allow for the selective deprotection of the desired functional groups for fragment ligation. The conformational rigidity imparted by the N-methyl group in the peptide fragment can influence the efficiency of the fragment coupling reaction.

Role in the Synthesis of Peptide Analogues and Peptidomimetics

This compound is a key precursor in the synthesis of modified peptides and peptidomimetics, which are compounds designed to mimic natural peptides but with enhanced therapeutic properties such as increased stability and bioavailability.

The incorporation of N-methylated amino acids is a powerful strategy for influencing the conformational properties of peptides. researchgate.net N-methylation of an amide bond introduces a methyl group onto the nitrogen atom, which has profound stereochemical consequences. This modification eliminates the amide proton, thereby removing a hydrogen bond donor and preventing the formation of secondary structures like α-helices and β-sheets that rely on these hydrogen bonds. researchgate.net

The steric hindrance introduced by the N-methyl group restricts the rotation around the C-N amide bond, influencing the preference for cis or trans amide bond conformations. rsc.org In homochiral peptide sequences, N-methylation has been shown to strongly favor a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net Conversely, heterochiral sequences containing an N-methylated residue tend to maintain a βII-folded conformation with a trans middle amide bond. researchgate.net By strategically placing a residue derived from this compound, synthetic chemists can precisely control the local and global folding of a peptide, thereby engineering molecules with specific three-dimensional structures required for biological activity. nih.gov This conformational control is crucial for designing potent and selective receptor antagonists, enzyme inhibitors, and other pharmacologically active peptides. researchgate.net

Table 1: Conformational Effects of N-Methylation in Dipeptides

| Dipeptide Sequence Chirality | Predominant Conformation with N-Methylation | Key Feature |

|---|---|---|

| Homochiral (e.g., L-X-NMe-L-Y) | βVI-turn | cis amide bond |

| Heterochiral (e.g., L-X-NMe-D-Y) | βII-turn | trans amide bond |

This table summarizes findings on how N-methylation influences the conformation of model dipeptides, illustrating its utility for conformational control. researchgate.net

This compound is an excellent starting material for the synthesis of complex bioactive molecules, including the important class of compounds known as 2,5-diketopiperazines (DKPs). DKPs are cyclic dipeptides that serve as conformationally constrained scaffolds in many natural products and pharmaceuticals, exhibiting a wide range of biological activities including antitumor, antiviral, and antibacterial functions. researchgate.netnih.gov

The synthesis of a DKP typically involves the intramolecular cyclization of a dipeptide precursor. A dipeptide containing an N-methylated residue, such as one derived from this compound, can be cyclized to form an N-substituted DKP. This process introduces structural diversity and can enhance the pharmacological profile of the resulting molecule. researchgate.net For example, the synthesis of aspartame-based DKPs has been achieved through the intramolecular cyclocondensation of the dipeptide methyl ester upon heating. nih.govrsc.org A similar strategy can be employed using dipeptides incorporating the N-Me-D-Asp(OtBu) moiety. The resulting DKP would feature the N-methyl group within its rigid ring structure, influencing its conformation and interaction with biological targets. baranlab.org The presence of the protected aspartic acid side chain offers a further point for chemical modification, allowing for the creation of a wide array of complex DKP derivatives. acs.org

Employment in Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. acs.org this compound is a valuable building block in this field due to the unique properties conferred by N-alkylation.

The creation of diverse chemical libraries is fundamental to identifying novel ligands for biological targets. peptide.com Incorporating non-proteinogenic amino acids, such as N-methylated residues, into peptide libraries significantly expands their chemical diversity and potential for biological activity. nih.gov this compound is used as a building block in methods like one-bead-one-compound (OBOC) library synthesis. mdpi.com

N-methylated peptides often exhibit improved pharmacokinetic properties, such as increased resistance to proteolytic degradation and enhanced membrane permeability, making them more drug-like. nih.gov By including this compound in the pool of monomers for library synthesis, chemists can generate vast collections of modified peptides that explore a broader chemical space than libraries composed solely of standard amino acids. mdpi.com

The strategic placement of N-alkylated amino acids within library members is a key approach to maximizing structural diversity. mdpi.com As discussed, N-methylation at a specific position dictates a particular local conformation. researchgate.net By systematically varying the position of the N-Me-D-Asp residue within a peptide sequence across a library, a diverse set of conformations can be generated from a limited number of building blocks. This "conformational diversity" is in addition to the diversity of the amino acid side chains themselves. This strategy allows for the creation of libraries where each member has a unique three-dimensional shape, increasing the probability of finding a compound that fits precisely into the binding site of a target protein. mdpi.com

Table 2: Properties Enhanced by N-Alkylation in Peptide Libraries

| Property | Consequence of N-Alkylation | Reference |

|---|---|---|

| Proteolytic Stability | Increased resistance to enzymatic degradation | nih.gov |

| Membrane Permeability | Improved bioavailability and cell entry | nih.gov |

| Conformational Rigidity | Reduced flexibility, pre-organization for binding | researchgate.netnih.gov |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| N-Methyl-D-aspartic acid (tert-butyl ester) methyl ester hydrochloride | This compound |

| Diketopiperazine | DKP |

Stereochemical Integrity and Control in Reactions Involving N Me D Asp Otbu Ome.hcl

Analysis of Stereomutation and Epimerization in Synthetic Pathways

The introduction of N-methylated amino acids, such as N-Me-D-Asp(OtBu)-OMe.HCl, into a peptide sequence presents unique challenges to maintaining stereochemical purity. The N-methyl group can increase the propensity for racemization at the adjacent chiral center during peptide bond formation. thieme-connect.de

Racemization during peptide synthesis can occur through two primary mechanisms: direct enolization or, more commonly, through the formation of an oxazolone (B7731731) (or oxazolium for N-methylated residues) intermediate. researchgate.nethighfine.com The formation of these intermediates is influenced by several factors:

Coupling Reagents: The choice of coupling reagent is paramount in controlling racemization. Highly reactive reagents can accelerate the formation of the peptide bond, but may also increase the risk of epimerization. bachem.com For instance, carbodiimides like DCC and DIC can lead to significant racemization unless used with additives. bachem.compeptide.com Phosphonium (B103445) and uronium salt-based reagents, such as PyBOP®, PyBrOP®, and HATU, have been developed to improve coupling efficiency, especially for sterically hindered and N-methylated amino acids. bachem.compeptide.comresearchgate.net PyBrOP®, in particular, was developed to address incomplete couplings involving N-methyl amino acids. bachem.com However, its high reactivity can also lead to oxazolone formation and increased racemization with prolonged reaction times. bachem.com The development of organocatalysts, such as Cat-Se, shows promise for achieving high yields with minimal loss of stereochemical integrity. acs.org

Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are frequently used to suppress racemization. highfine.compeptide.com They function by converting the highly reactive activated acid into a less reactive, but more selective, active ester, which is less prone to oxazolone formation. acs.org OxymaPure and its derivatives have emerged as effective and safer alternatives to benzotriazole-based additives. acs.orgacs.org

Base: The presence and nature of the base used in the coupling reaction significantly impact racemization. highfine.com Stronger bases and those with less steric hindrance, like triethylamine (B128534) (TEA), can promote racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine. highfine.com The presence of tertiary amine salts can have a profound effect on the racemization of activated N-methylated amino acids. thieme-connect.de

Solvent: Polar solvents are known to promote racemization. researchgate.netcdnsciencepub.com For instance, DMF can increase the rate of epimerization. u-tokyo.ac.jp A mixture of chloroform (B151607) and trifluoroethanol has been shown to dissolve peptides while suppressing epimerization. u-tokyo.ac.jp

Temperature: Lower reaction temperatures generally suppress epimerization. u-tokyo.ac.jpekb.eg

Amino Acid Structure: The structure of the amino acid itself plays a role. N-methylated amino acids have a higher tendency to racemize compared to their non-methylated counterparts. thieme-connect.de Amino acids with electron-withdrawing groups in their side chains are also more susceptible to epimerization. mdpi.com

To minimize epimerization when using this compound, a careful selection of reaction conditions is essential.

Coupling Method Selection: The use of acyl azides, one of the earliest methods of peptide bond formation, is known to be highly resistant to epimerization. thieme-connect.de For N-methylated amino acids, coupling through an N-hydroxysuccinimide (HONSu) ester has been shown to yield stereochemically pure products, especially in the presence of salts that would otherwise promote racemization. cdnsciencepub.com Reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and the DCCI-HONSu combination have also provided essentially pure products in the absence of salt. cdnsciencepub.com

Optimizing Reagents and Additives: For carbodiimide-mediated couplings, the addition of HOBt or OxymaPure is a standard practice to minimize racemization. peptide.comacs.org For challenging couplings involving N-methylated residues, phosphonium reagents like PyAOP are particularly effective. peptide.com The use of copper(II) chloride (CuCl2) as an additive has also been reported to suppress racemization in certain cases. mdpi.comglobalresearchonline.net

Control of Base and Temperature: Employing a weaker or sterically hindered base, such as NMM or collidine, instead of DIPEA or TEA, is recommended to reduce the risk of racemization. highfine.combachem.com Conducting the coupling reaction at lower temperatures is a well-established strategy to preserve stereochemical integrity. u-tokyo.ac.jp

Solvent Choice: Less polar solvents should be considered where solubility allows, as polar solvents like DMF can accelerate epimerization. u-tokyo.ac.jp

A summary of coupling reagent performance in relation to racemization is presented below.

| Coupling Reagent/Method | Additive | Base | Racemization Potential | References |

| DCC, DIC | HOBt, HOAt, OxymaPure | NMM, Collidine | High without additive, minimized with additive | highfine.combachem.compeptide.com |

| HATU | (Internal HOAt) | DIPEA, NMM | Low, effective for N-methyl amino acids | mdpi.combachem.com |

| PyBOP® | None | DIPEA, NMM | Generally low, but can be problematic | bachem.comglobalresearchonline.net |

| PyBrOP® | None | DIPEA, NMM | Effective for hindered couplings, but risk of racemization | bachem.comglobalresearchonline.net |

| EEDQ | None | None (in absence of salt) | Low in absence of salt | cdnsciencepub.com |

| HONSu ester | N/A | N/A | Very low, even in presence of salt | cdnsciencepub.com |

| Cat-Se (Organocatalyst) | None | None | Very low | acs.org |

Chiral Purity Determination of this compound and its Derivatives

Ensuring the chiral purity of this compound and the resulting peptides requires robust analytical techniques capable of separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric and diastereomeric purity of chiral compounds.

Direct Methods (Chiral Stationary Phases): This is the preferred approach, where stereoisomers are separated on a column containing a chiral selector. eijppr.com

Polysaccharide-based CSPs: Columns like Chiralcel® and Chiralpak®, which are based on cellulose (B213188) or amylose (B160209) derivatives, are exceptionally effective for a wide range of chiral separations, including amino acid derivatives. eijppr.commdpi.comnih.gov

Pirkle-type CSPs: These phases operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. researchgate.net

Zwitterionic CSPs: Chiral stationary phases like CHIRALPAK ZWIX(+)™ and ZWIX(-)™ have been successfully used for the enantioseparation of N-methyl-aspartic acid. hplc.eu

Covalent Organic Framework (COF) Monoliths: Emerging technologies include the use of chiral COF-monoliths as stationary phases, which have demonstrated high efficiency in separating amino acid enantiomers. jiangnan.edu.cn

Indirect Methods (Derivatization): In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net While effective, this method adds complexity due to the derivatization step. scispace.com

Gas Chromatography (GC): GC can also be used for enantioseparation, typically after converting the amino acid into a volatile diastereomeric derivative. nih.gov For example, N-methyl-DL-aspartic acid has been separated by GC-MS after conversion to its N-ethoxycarbonylated (S)-(+)-2-octyl ester derivative. nih.gov

A table summarizing various CSPs for amino acid derivative separation is provided below.

| CSP Type | Examples | Principle of Separation | Suitable For | References |

| Polysaccharide-based | Chiralpak® IA, IB; Chiralcel® OD-H | Formation of transient diastereomeric complexes via H-bonds, dipole-dipole, and π-π interactions. | Broad range of racemates, including N-protected amino acid esters. | eijppr.comnih.govchromsoc.jp |

| Zwitterionic Ion-Exchange | CHIRALPAK ZWIX(+)™, ZWIX(-)™ | Ion-exchange and zwitterionic interactions. | Free and N-methylated amino acids. | hplc.eu |

| Pirkle-type | Sumichiral OA-2500S | π-π interactions, hydrogen bonding, dipole stacking. | Derivatized amino acids (e.g., NBD-amino acids). | researchgate.net |

| Covalent Organic Framework | CTzDa-monolith | Stereoscopic hydrogen, π-π, and van der Waals interactions. | Derivatized amino acids (e.g., FMOC-amino acids). | jiangnan.edu.cn |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the diastereomeric ratio of peptide products without the need for chromatographic separation.

2-D NMR Spectroscopy: When one-dimensional spectra are too crowded, two-dimensional techniques like COSY (Correlation Spectroscopy) can be employed. nih.gov By analyzing the cross-peaks in a COSY spectrum, it is possible to resolve overlapping signals and accurately determine the ratio of diastereomers. nih.gov

Hyperpolarization Techniques: Advanced NMR methods, such as parahydrogen-induced hyperpolarization (PHIP), can dramatically enhance signal intensity, allowing for the discrimination of d- and l-α-amino acids at very low concentrations. acs.org

Derivatization and Functionalization Strategies of N Me D Asp Otbu Ome.hcl

Selective Modification of Carboxyl Groups

The differential reactivity of the methyl and tert-butyl esters in N-Me-D-Asp(OtBu)-OMe.HCl allows for the selective deprotection and subsequent functionalization of the corresponding carboxylic acids.

Hydrolysis of Methyl Ester to Free Carboxylic Acid

The selective cleavage of the methyl ester in the presence of the more acid-labile tert-butyl ester is a critical transformation. Standard saponification conditions using alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/water or dioxane/water), are commonly employed for the hydrolysis of methyl esters. For N-methylated amino acid esters, these conditions must be carefully controlled to mitigate the risk of racemization at the α-carbon. The absence of a proton on the nitrogen atom in N-methylated amino acids makes the α-proton more susceptible to abstraction under basic conditions, which can lead to epimerization.

To address this, milder, non-aqueous basic conditions have been explored. For instance, a system of sodium hydroxide in a methanol (B129727)/dichloromethane mixture has been shown to efficiently saponify sterically hindered esters at room temperature. The choice of solvent and base is crucial for achieving high selectivity. It has been demonstrated that using 1M LiOH in 1,4-dioxane (B91453) at room temperature can selectively cleave methyl esters without affecting tert-butyl esters.

| Condition | Reagents | Solvent | Temperature | Key Considerations |

| Standard Saponification | LiOH, NaOH, or KOH | THF/H₂O, Dioxane/H₂O | Room Temperature | Potential for racemization of the α-carbon in N-methylated amino acids. |

| Mild, Non-Aqueous | NaOH | MeOH/CH₂Cl₂ | Room Temperature | Can be effective for hindered esters and may reduce racemization. |

| Selective for Me over tBu | 1M LiOH | 1,4-Dioxane | Room Temperature | High selectivity for methyl ester cleavage while preserving the tert-butyl ester. |

Orthogonal Protection Schemes for Differential Functionalization

The methyl and tert-butyl esters in this compound are part of an orthogonal protection strategy, where one group can be removed selectively in the presence of the other. This allows for sequential functionalization of the two carboxyl groups.

Following the selective hydrolysis of the methyl ester, the resulting free carboxylic acid can undergo a variety of reactions, such as amide bond formation with an amine. This can be achieved using standard peptide coupling reagents. Subsequently, the tert-butyl group protecting the side-chain carboxyl can be removed under acidic conditions to allow for a second, distinct modification at that position. This stepwise approach is fundamental in the synthesis of branched or cyclic peptides and other complex molecular architectures.

Modifications at the Aspartic Acid Side Chain (Protected)

The tert-butyl ester protecting the side chain of the aspartic acid residue offers a robust protecting group that can be removed under specific conditions to allow for further functionalization.

Side Chain Modification in Aspartic Acid-Containing Peptides

In the context of solid-phase peptide synthesis (SPPS), the tert-butyl group is a common choice for protecting the side chain of aspartic acid. Its removal unmasks a carboxylic acid that can be used as a handle for various modifications. These modifications can include the attachment of fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, or for the formation of lactam bridges to create cyclic peptides. The ability to selectively deprotect the side chain while the peptide remains attached to the resin is a key advantage of orthogonal protection schemes.

Methods for Cleavage of the tert-Butyl Ester under Controlled Conditions

The tert-butyl ester is readily cleaved under acidic conditions. A common method for its removal is treatment with trifluoroacetic acid (TFA), typically in the presence of scavengers to prevent side reactions from the released tert-butyl cation. Milder acidic conditions can also be employed, which is particularly important when other acid-sensitive groups are present in the molecule.

Recent advancements have introduced alternative methods for the cleavage of tert-butyl esters under non-acidic or very mild acidic conditions. For example, enzymatic hydrolysis offers a highly selective and mild approach. Additionally, certain Lewis acids have been shown to facilitate the cleavage of tert-butyl esters under controlled conditions.

| Method | Reagents | Key Features |

| Acidolysis | Trifluoroacetic Acid (TFA) | Standard and efficient method; requires scavengers. |

| Enzymatic Hydrolysis | Lipases, Esterases | Highly selective and occurs under mild, neutral pH conditions. |

Nucleophilic Reactivity of the Amine Hydrochloride Form

The amine in this compound is a secondary amine, which is generally a good nucleophile. However, in its commercially available hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) salt. This protonation effectively neutralizes its nucleophilicity.

For the amine to act as a nucleophile in reactions such as N-alkylation or amide bond formation, it must first be deprotonated by a base. The choice of base is critical to avoid unwanted side reactions, such as the hydrolysis of the ester groups. Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used to neutralize the hydrochloride salt in situ, thereby liberating the free secondary amine.

Once deprotonated, the N-methyl amine can participate in various nucleophilic reactions:

N-Acylation/Amide Bond Formation: The free amine can react with an activated carboxylic acid or an acyl halide to form an amide bond. This is a fundamental reaction in peptide synthesis. A wide array of coupling reagents can be used to facilitate this transformation, even with sterically hindered or electron-deficient partners. ucl.ac.uk

N-Alkylation: The secondary amine can be further alkylated by reacting with an alkyl halide or through reductive amination with an aldehyde or ketone.

It is important to note that the reactivity of the deprotonated amine must be managed in the context of the other functional groups present in the molecule to ensure selective functionalization.

Reactivity in Amide Bond Formation

The formation of an amide bond, the cornerstone of peptide chemistry, is a critical reaction for the utilization of this compound in the synthesis of larger molecules. The presence of the N-methyl group introduces steric hindrance, which can significantly impact the efficiency of standard coupling protocols. peptide.com Consequently, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and minimizing side reactions, such as racemization.

N-methylated amino acids are known to be challenging substrates for peptide coupling due to their reduced nucleophilicity and the increased steric bulk around the nitrogen atom. This often leads to slower reaction rates and incomplete couplings when using standard reagents. To overcome these challenges, more potent coupling reagents are often employed.

Commonly Used Coupling Reagents:

A variety of coupling reagents have been developed to facilitate amide bond formation with sterically hindered amino acids like N-methylated derivatives. These reagents activate the carboxylic acid partner, making it more susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Abbreviation | Class | Notes |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP | Phosphonium (B103445) Salt | Effective for sterically hindered couplings. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | One of the earlier developed phosphonium reagents. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient for coupling N-methyl amino acids. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Commonly used but can be less effective than HATU for N-methylated residues. |

| Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | PyBrOP | Phosphonium Salt | Particularly useful for coupling N-methyl amino acids. |

Table 1: Selected Coupling Reagents for N-Methylated Amino Acids

Research Findings:

While specific studies detailing the coupling reactions of this compound are not extensively documented in publicly available literature, general protocols for the coupling of N-methylated amino acids provide a strong indication of the expected reactivity and optimal conditions. For instance, the use of HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is a widely accepted method for promoting efficient coupling with N-methylated amino acids. peptide.com The reaction typically proceeds by the in-situ formation of a highly reactive OAt-ester of the incoming amino acid, which then readily reacts with the N-methylamino group of the aspartic acid derivative.

A significant challenge in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation. researchgate.netiris-biotech.de This intramolecular side reaction involves the cyclization of the aspartyl residue, leading to the formation of a succinimide (B58015) derivative. This can result in the epimerization of the chiral center and the formation of β-peptide bonds upon ring-opening. The use of the tert-butyl (OtBu) protecting group on the side chain of this compound is a strategic choice to minimize this side reaction due to its steric bulk, which disfavors the cyclization process. However, the choice of coupling conditions and the sequence of amino acids can still influence the extent of this side reaction.

Reductive Alkylation Approaches

Reductive alkylation, also known as reductive amination, is a powerful and versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.comnbinno.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. chemistrysteps.com For this compound, this strategy allows for the introduction of a wide variety of substituents onto the nitrogen atom, further diversifying its chemical utility.

Given that the nitrogen atom in this compound is already secondary (N-methylated), reductive alkylation would lead to the formation of a tertiary amine. This transformation can be valuable for the synthesis of peptidomimetics with modified backbones or for the introduction of specific functionalities for biological assays or material science applications.

General Reaction Scheme:

The general process of reductive alkylation of this compound with an aldehyde or ketone can be depicted as follows:

Imine/Enamine Formation: The N-methyl group of the aspartic acid derivative reacts with the carbonyl compound in the presence of an acid catalyst to form an iminium ion intermediate.

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

Key Reagents for Reductive Alkylation:

The success of a reductive alkylation reaction hinges on the choice of the reducing agent, which should be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.

| Reducing Agent | Abbreviation | Characteristics |

| Sodium cyanoborohydride | NaBH₃CN | A classic reagent for reductive amination, effective under mildly acidic conditions. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, often used in aprotic solvents. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A "green" alternative that produces water as the only byproduct, but may not be compatible with all functional groups. |

Table 2: Common Reducing Agents for Reductive Amination

Research Findings:

It is important to consider the potential for side reactions, such as the reduction of the methyl ester group, although this is generally not a concern with milder reducing agents like NaBH(OAc)₃. The stability of the tert-butyl ester protecting group under the reaction conditions should also be taken into account, as strongly acidic conditions could lead to its cleavage.

Mechanistic Investigations of Reactions Involving N Me D Asp Otbu Ome.hcl

Mechanistic Pathways of N-Alkylation and Esterification

The synthesis of N-Me-D-Asp(OtBu)-OMe.HCl involves two key transformations: N-alkylation to introduce the methyl group onto the alpha-amino nitrogen and esterification to form the methyl ester at the C-terminus.

N-Alkylation: The N-methylation of amino acids is a critical step that significantly influences the conformational properties of peptides. The mechanistic pathways for N-alkylation can vary. A prevalent modern strategy is the "borrowing hydrogen" process, often catalyzed by transition metals like Ruthenium. nih.gov In this catalytic cycle, a primary alcohol is first oxidized by the metal catalyst to form an aldehyde and a metal-hydride complex. nih.gov The aldehyde then undergoes condensation with the amino group of the aspartic acid derivative to form an imine. Subsequently, the imine is reduced by the metal-hydride complex, yielding the N-alkylated amine and regenerating the active catalyst. nih.gov Another mechanistic approach involves copper-catalyzed N-alkylation, where the catalytic cycle includes alcohol oxidation to an aldehyde, condensation with the amine to form an imine, and subsequent imine reduction, which is the thermodynamic driving force for the transformation. researchgate.net

Esterification: The formation of the methyl ester (OMe) from the carboxylic acid is typically achieved through acid-catalyzed esterification, often referred to as the Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, which activates the carbonyl carbon towards nucleophilic attack by methanol (B129727). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation gives the methyl ester product. Alternative "green" methods may utilize reagents like dimethyl carbonate, which can methylate carboxylic acids via a direct methyl transfer mechanism under basic conditions. organic-chemistry.org

Reaction Kinetics and Thermodynamics in Peptide Coupling

The formation of a peptide bond is a condensation reaction that is thermodynamically favorable but possesses a high kinetic barrier, necessitating the use of activating agents. embrapa.br When incorporating N-methylated amino acids such as this compound into a peptide chain, the reaction kinetics are significantly affected. The presence of the N-methyl group introduces steric hindrance, which slows down the rate of coupling compared to its non-methylated counterpart.

Research on the synthesis of N-methyl-rich peptides has shown that the coupling of protected N-methylamino acids often results in low yields. nih.gov To overcome this kinetic challenge, highly potent coupling reagents are required. nih.gov For instance, phosphonium (B103445) salts like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or aminium salts like HBTU in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed to accelerate the reaction rate. embrapa.brnih.gov

From a thermodynamic perspective, the self-assembly of peptides into ordered nanostructures is driven by a synergistic effect of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. rsc.org However, in the context of covalent bond formation during peptide coupling, the key thermodynamic consideration is the free energy of activation. The kinetics of competing side reactions are also a major concern. For aspartic acid residues, the formation of an amino-succinimide intermediate is a known side reaction pathway. researchgate.net The rate of this isomerization is pH-dependent and involves the nucleophilic attack of the adjacent peptide bond nitrogen on the side-chain carbonyl carbon. researchgate.net While this process is well-studied for standard aspartic acid, the influence of N-methylation on the kinetics of this side reaction requires specific consideration during synthesis design.

Role of Specific Reagents and Catalysts (e.g., TiCl4, FeCl3) in Reaction Mechanisms

Specific catalysts and reagents play a crucial role in directing reaction pathways, enhancing yields, and preserving sensitive functional groups during reactions involving this compound and similar protected amino acids.

Titanium Tetrachloride (TiCl4): TiCl4 is an effective Lewis acid used as a condensing agent for the synthesis of dipeptides. researchgate.net In this role, it facilitates the coupling of an N-protected amino acid with an amino acid methyl ester. The mechanism involves the activation of the carboxylic acid group by the titanium center, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the second amino acid. A key advantage of using TiCl4 in a buffered pyridine (B92270) medium is its ability to promote the coupling reaction with high yields while preserving acid-labile protecting groups, such as the tert-butyl (OtBu) ester on the aspartic acid side chain and the tert-butoxycarbonyl (Boc) group on other residues. researchgate.net

Iron(III) Chloride (FeCl3): FeCl3 serves as a mild and efficient Lewis acid catalyst for the selective deprotection of tert-butyl esters. acs.orgnih.gov This is particularly useful for modifying the side chains of aspartic acid-containing peptides. The plausible mechanism for this deprotection involves the coordination of the Fe(III) ion to the oxygen atoms of the tert-butyl ester group. acs.org This coordination withdraws electron density from the oxygen atoms, which in turn weakens the adjacent carbon-oxygen bond. The weakened bond then cleaves to release the stable carbocation, isobutene, and the desired free carboxylic acid. acs.org The efficiency of this reaction is dependent on the amount of FeCl3 used, as demonstrated by optimization studies.

| Entry | Equivalents of FeCl₃ | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 0.25 | 12 | 20 |

| 2 | 0.50 | 8 | 45 |

| 3 | 0.75 | 6 | 55 |

| 4 | 1.00 | 4 | 65 |

| 5 | 1.25 | 2 | 75 |

| 6 | 1.50 | 1.5 | 80 |

This method is advantageous in solid-phase peptide synthesis (SPPS) as the catalyst can be easily washed away from the resin. acs.org

Understanding Deprotection Mechanisms for Acid-Labile Protecting Groups

The tert-butyl (OtBu) ester is a common acid-labile protecting group for the side-chain carboxyl function of aspartic acid. Its removal is a critical step in peptide synthesis, and the mechanism depends on the reagent used.

Strong Acid Deprotection (e.g., Trifluoroacetic Acid - TFA): The most common method for removing tert-butyl groups is treatment with a strong protic acid like TFA. The mechanism begins with the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond to release the free carboxylic acid and a stable tertiary carbocation, the tert-butyl cation. This cation can be neutralized by losing a proton to form isobutene gas. However, in a TFA medium, the tert-butyl cation can also be trapped by the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. nih.gov This byproduct is a potent alkylating agent that can lead to undesired side reactions with nucleophilic residues like methionine and tryptophan. nih.gov To prevent these side reactions, "scavengers" such as water, thiols, or triisopropylsilane (B1312306) are typically added to the cleavage cocktail to trap the reactive cations.

Lewis Acid-Catalyzed Deprotection (e.g., FeCl3, ZnBr2): An alternative mechanistic pathway is provided by Lewis acids. As described previously, a Lewis acid like FeCl3 coordinates with the ester oxygen atoms, polarizing and weakening the C-O bond, which facilitates its cleavage without the need for strong protonation. acs.org This mechanism avoids the generation of highly acidic conditions. Similarly, other Lewis acids like Zinc Bromide (ZnBr2) can be used for the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-sensitive groups. researchgate.net The choice of Lewis acid and reaction conditions can allow for orthogonal deprotection strategies in the synthesis of complex molecules. researchgate.net

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques

Chromatography is fundamental to the analysis of N-Me-D-Asp(OtBu)-OMe.HCl, providing powerful means to separate the compound from impurities and to resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound and related amino acid derivatives. sigmaaldrich.comruifuchemical.com The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For amino acid derivatives, reversed-phase HPLC (RP-HPLC) is most commonly used.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile, usually containing an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks detected, typically by a UV detector at a specific wavelength (e.g., 210-220 nm).

Furthermore, HPLC is an invaluable tool for at-line monitoring of reaction progress, particularly in peptide synthesis. nih.gov By taking small aliquots from the reaction mixture at various time points, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as time and temperature. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temp. | 25 °C |

For a chiral molecule like this compound, confirming its stereochemical integrity is as critical as determining its chemical purity. Chiral chromatography is specifically designed to separate enantiomers, which are non-superimposable mirror images. This is essential to quantify the enantiomeric excess (e.e.), ensuring that the D-enantiomer is present in high purity without significant contamination from its L-counterpart. researchgate.net

Two main strategies are employed:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are common for this purpose. sigmaaldrich.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net For secondary amines like N-methylated amino acids, reagents such as analogs of Marfey’s reagent (e.g., FDNP-Val-NH₂) have proven effective. nih.gov

The determination of high enantiomeric excess is crucial as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. researchgate.net

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® series) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | Ambient |

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular structure and mass of this compound, serving as a primary tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the exact structure of an organic molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the N-methyl group (a singlet), the O-methyl group (a singlet), the tert-butyl group (a singlet), and the protons on the aspartic acid backbone (multiplets). chemicalbook.com

¹³C NMR provides information about the different types of carbon atoms in the molecule. Distinct signals would be observed for the carbons of the methyl esters, the tert-butyl group, the N-methyl group, and the carbonyl groups.

The chemical shifts, splitting patterns, and integration values in the NMR spectra serve as a molecular fingerprint, confirming that the correct structure has been synthesized.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N-Me-D-Asp(OtBu)-OMe moiety

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.5 - 2.8 (s) | ~35 - 40 |

| O-CH₃ | ~3.7 (s) | ~52 |

| C(CH₃)₃ | ~1.45 (s) | ~28 |

| C(CH₃)₃ | N/A | ~81 |

| Backbone CH, CH₂ | ~2.8 - 4.0 (m) | ~37 (CH₂), ~60 (CH) |

| C=O (Ester) | N/A | ~170 - 172 |

Note: Predicted values are based on typical shifts for these functional groups. Actual values may vary depending on solvent and other conditions.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acid derivatives, which typically forms a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the confirmation of the elemental formula. For this compound (formula C₁₀H₂₀ClNO₄), the free base (C₁₀H₁₉NO₄) has a molecular weight of 217.26 g/mol . The expected [M+H]⁺ ion would be observed at an m/z of approximately 218.14.

Table 4: Mass Spectrometry Data for N-Me-D-Asp(OtBu)-OMe

| Parameter | Value |

|---|---|

| Formula (Free Base) | C₁₀H₁₉NO₄ |

| Molecular Weight (Monoisotopic) | 217.13 g/mol |

| Ionization Mode | ESI positive |

| Expected Primary Ion [M+H]⁺ | 218.14 m/z |

| Key Fragment Ion [M+H - 56]⁺ | 162.08 m/z (Loss of isobutylene (B52900) from OtBu) |

Advanced Techniques for In-Situ Monitoring of Solid-Phase Reactions

The incorporation of N-methylated amino acids like this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) can be challenging due to steric hindrance. peptide.com This makes real-time monitoring of the coupling reaction particularly important to ensure completion. While traditional methods involve cleaving a small amount of peptide from the resin for HPLC analysis, this is time-consuming.

Advanced in-situ (in-reactor) techniques provide real-time data without disrupting the synthesis. mt.com These process analytical technologies (PAT) include:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method can monitor the reaction by tracking the disappearance of the activated carboxylic acid band and the appearance of the amide bond signal directly on the solid support. irdg.org

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can provide real-time information on bond formation and the consumption of reagents. americanpharmaceuticalreview.com

Variable Bed Flow Reactors: This technique monitors changes in the volume of the solid-support resin bed during synthesis. rsc.orgsemanticscholar.org Successful coupling and deprotection steps cause the resin to swell and shrink in a predictable manner, and deviations can indicate problems like aggregation or incomplete reactions. rsc.orgsemanticscholar.orgresearchgate.net

These advanced methods enable greater process understanding and control, leading to higher yields and purities in the synthesis of complex peptides containing N-methylated residues. nih.gov

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes for N-Me-D-Asp(OtBu)-OMe.HCl

Conventional methods for the N-methylation of amino acids often rely on hazardous reagents such as methyl iodide or dimethyl sulfate (B86663), which pose significant environmental and safety concerns. The development of greener synthetic routes for this compound is crucial for sustainable chemical manufacturing.

Current research in green chemistry offers several promising alternatives to traditional methylation techniques. One such avenue is the exploration of biocatalytic methods. nih.gov For instance, the use of enzymes like N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been shown to be effective for the production of N-methylated amino acids. nih.gov This enzymatic approach operates under mild conditions and offers high stereoselectivity, thereby reducing the generation of toxic byproducts. nih.gov

Solid-phase synthesis techniques also offer a pathway to greener production. The synthesis of Fmoc-N-Me-AA-OH on a 2-chlorotrityl chloride (2-CTC) resin, which acts as a temporary protecting group for the carboxylic acid, provides a method with high yield and purity, while minimizing solvent usage and simplifying purification. nih.gov

| Greener Synthetic Strategy | Key Advantages | Relevant Research Findings |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced toxic waste. | Use of N-methyl-L-amino acid dehydrogenase for N-methylation of amino acids. nih.gov |

| Catalytic N-methylation | Increased reaction rates, reduced reagent consumption, use of less hazardous reagents. | Water-catalyzed N-methylation with dimethyl sulfate and NaH. acs.org CuH-catalyzed methylation with paraformaldehyde. nih.gov |

| Solid-Phase Synthesis | High yield and purity, reduced solvent usage, simplified purification. | Use of 2-CTC resin as a temporary and reusable protecting group for the carboxylic acid. nih.gov |

Expansion of Applications in Novel Molecular Architectures

The incorporation of N-methylated amino acids like this compound into peptides has been shown to significantly improve their pharmacokinetic properties. nih.gov N-methylation can enhance proteolytic stability, increase membrane permeability, and modulate the conformational flexibility of peptides, which are all desirable attributes for therapeutic agents. nih.govacs.org

Future applications of this compound are expected to extend beyond linear peptides to more complex and novel molecular architectures. This includes its use in the synthesis of peptidomimetics, macrocycles, and other constrained peptides. The N-methyl group can act as a conformational constraint, guiding the peptide backbone into specific secondary structures such as β-turns, which are often crucial for biological activity.

The synthesis of cyclic peptides incorporating N-methylated residues is a particularly promising area. These structures often exhibit enhanced receptor binding affinity and specificity due to their reduced conformational freedom. The unique stereochemistry and protecting groups of this compound make it an ideal candidate for the strategic design of such complex architectures.

Advanced Mechanistic Studies using Computational Chemistry

Computational chemistry provides powerful tools for understanding the conformational preferences and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, vibrational frequencies, and potential energy surface. derpharmachemica.com

Advanced mechanistic studies can elucidate the role of the N-methyl group and the side-chain protecting group on the molecule's reactivity in peptide coupling reactions. For instance, computational modeling can predict the transition state energies for different coupling reagents, helping to optimize reaction conditions and minimize side reactions like racemization. consensus.appnih.gov

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational spectra, and reaction energetics. | Understanding of reactivity, stability, and spectroscopic properties. derpharmachemica.com |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space of peptides containing the residue. | Prediction of peptide folding, flexibility, and interaction with biological targets. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions within the molecule and in complexes. | Elucidation of the nature of intramolecular and intermolecular bonding. mdpi.com |

Innovative Analytical Tools for High-Throughput Screening of Synthetic Reactions

The development of novel synthetic methods and applications for this compound will be greatly accelerated by the adoption of innovative analytical tools for high-throughput screening (HTS). HTS allows for the rapid evaluation of a large number of reaction conditions or library members, significantly speeding up the discovery and optimization process. combichemistry.com

Mass spectrometry (MS)-based techniques are particularly well-suited for HTS in this context. nih.gov High-throughput native MS can be used to screen for the binding of peptides containing this compound to target proteins, providing information on binding affinity and stoichiometry. frontiersin.org Affinity selection mass spectrometry (ASMS) is another powerful tool for screening compound libraries against a specific biological target. nih.gov

For the rapid analysis of synthetic reactions, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry offers a fast and sensitive method for the analysis of amino acids and their derivatives without the need for derivatization. nih.gov Such methods can provide quantitative information on reaction conversion and purity in a matter of minutes, enabling the efficient screening of catalysts, solvents, and other reaction parameters. nih.govresearchgate.net The integration of automated synthesis platforms with these advanced analytical techniques will be a key driver of future research and development involving this compound. youtube.com

| Analytical Technique | Application in High-Throughput Screening | Advantages |

| Native Mass Spectrometry (MS) | Screening of peptide-protein interactions. | Provides information on binding affinity and stoichiometry with low sample consumption. frontiersin.org |

| Affinity Selection Mass Spectrometry (ASMS) | Screening of compound libraries against a biological target. | Enables rapid identification of binding partners from complex mixtures. nih.gov |

| UHPLC-High Resolution MS | Rapid analysis of synthetic reaction outcomes. | Fast, sensitive, and quantitative analysis without derivatization. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing N-Me-D-Asp(OtBu)-OMe.HCl, and how can purity be validated?

- Methodological Answer : this compound is synthesized via Fmoc-solid-phase peptide synthesis (SPPS) using tert-butyl (OtBu) and methyl ester (OMe) protecting groups. Critical steps include:

- Amino Acid Activation : Use HATU/DIPEA for coupling reactions to minimize racemization.

- Deprotection : Remove the Fmoc group with 20% piperidine/DMF, followed by acidic cleavage (95% TFA) for tert-butyl and methyl ester groups .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >95% purity. Validate purity via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for OtBu protons) and LC-MS (expected [M+H]⁺ = 425.5) .

Q. How should researchers design experiments to characterize the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 × 4.6 mm) with isocratic elution (MeOH:H₂O, 70:30) to confirm retention time matches D-configuration standards .

- Optical Rotation : Measure [α]²⁵D in MeOH (e.g., +15° to +20°) and compare to literature values for D-amino acid derivatives .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to resolve absolute configuration .

Advanced Research Questions

Q. Why does this compound exhibit region-specific anticonvulsant activity in the caudate-putamen, and how can this be systematically investigated?

- Methodological Answer : Evidence from rodent models shows ED₅₀ = 0.7 nmol in the ventral caudate-putamen but no efficacy in dorsal regions. Investigate via:

- Microinjection Precision : Use stereotaxic coordinates (e.g., A7890 for ventral vs. A9410 for anterior) and verify placement with post-mortem histology .

- Receptor Antagonism : Co-administer 2-amino-7-phosphonoheptanoate (2 nmol) to confirm NMDA receptor-mediated effects .

- Electrophysiology : Perform in vivo EEG to correlate seizure suppression with local field potential changes (e.g., reduced theta-gamma coupling in protected regions) .

Q. How can researchers resolve contradictions in reported ED₅₀ values for this compound across pharmacological studies?

- Methodological Answer : Discrepancies may arise from:

- Animal Models : Strain-specific NMDA receptor subunit composition (e.g., Sprague-Dawley vs. Wistar rats).

- Dose Administration : Verify intracerebral injection volume (≤2 µL) to avoid diffusion artifacts .

- Data Normalization : Use probit analysis for ED₅₀ calculation and report 95% confidence intervals (e.g., 0.5–1.0 nmol in ventral caudate-putamen) .

Reproduce results under standardized conditions (e.g., pilocarpine dose = 380 mg/kg) and cross-validate with independent labs.

Q. What computational strategies can predict the NMR chemical shifts of this compound in paramagnetic environments?

- Methodological Answer :

- DFT Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate ¹H shifts. For paramagnetic effects, include spin-orbit coupling terms .

- Validation : Compare computed shifts (e.g., δ ~3.2 ppm for methyl ester protons) with experimental NMR data in DMSO-d₆. A slope of ~1.014 in linear regression (R² ≥ 0.96) confirms accuracy .

Critical Analysis of Contradictory Evidence

- Stereochemical Stability : While assumes racemization is negligible under HATU coupling, prior studies note D→L epimerization at high temperatures (>40°C). Mitigate by maintaining 0–4°C during synthesis .

- Pharmacological Specificity : attributes anticonvulsant effects to NMDA receptor modulation, but conflicting reports suggest off-target GABAergic interactions. Address via receptor-binding assays (e.g., radioligand displacement with [³H]MK-801) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.